methyl S-(pyridin-2-yl)cysteinate hydrochloride
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Overview
Description
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring attached to a sulfanyl group, which is further connected to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride typically involves the reaction of pyridine-2-thiol with an appropriate amino acid ester under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2-pyridinyl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
Uniqueness
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the sulfanyl group or have different substituents on the pyridine ring.
Properties
Molecular Formula |
C9H13ClN2O2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
methyl 2-amino-3-pyridin-2-ylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7(10)6-14-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3;1H |
InChI Key |
DUKFNDJEPGIMFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=N1)N.Cl |
Origin of Product |
United States |
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